molecular formula C13H18N2O5S2 B1621641 2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid CAS No. 92034-59-8

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid

Cat. No.: B1621641
CAS No.: 92034-59-8
M. Wt: 346.4 g/mol
InChI Key: RJJGSJXGOJEVFB-UHFFFAOYSA-N
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Description

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid (CAS 92034-59-8) is an organic small molecule with the molecular formula C13H18N2O5S2 and a molecular weight of 346.42 g/mol. This high-purity compound (95.00%) is offered for use in biochemical and pharmaceutical research applications. The structure of this compound suggests significant research value, as it incorporates several functional motifs of high interest in medicinal chemistry. It features a benzenesulfonamide group, a class known for its ability to interact with enzymes and is a common pharmacophore in drug discovery. Sulfonamide derivatives are frequently investigated for their antimicrobial and enzyme inhibitory properties. The molecule also contains a methylthioether side chain, which can influence pharmacokinetic properties, and a carboxylic acid moiety, which provides a site for further chemical modification or salt formation. Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for screening against various biological targets. Its structural features make it particularly relevant for projects involving metalloenzyme inhibition, given that benzenesulfonamides are known to target enzymes such as matrix metalloproteinases (MMPs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-9(16)14-10-3-5-11(6-4-10)22(19,20)15-12(13(17)18)7-8-21-2/h3-6,12,15H,7-8H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJGSJXGOJEVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389553
Record name N-(4-Acetamidobenzene-1-sulfonyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92034-59-8
Record name N-(4-Acetamidobenzene-1-sulfonyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-aminophenylsulfonamide, followed by the introduction of the methylthio group through a substitution reaction. The final step involves the formation of the butanoic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to increase yield and efficiency. Nickel-catalyzed coupling methods, for example, can be employed to facilitate the formation of complex molecules in a sustainable manner .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound exhibits hydrolytic susceptibility at three key sites:

Site Conditions Products Mechanistic Notes
Sulfonamide bond Strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) at elevated temperatures4-(Acetylamino)benzenesulfonic acid + 2-amino-4-(methylthio)butanoic acidAcid-catalyzed cleavage via protonation of the sulfonamide nitrogen .
Acetylamino group Alkaline hydrolysis (e.g., 6M NaOH, reflux)4-Aminobenzenesulfonamide derivative + acetateBase-mediated deacetylation, yielding a free amine .
Carboxylic acid Esterification (e.g., MeOH/H⁺)Methyl ester derivativeCatalyzed by acidic conditions, forming a more lipophilic ester .

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Application
H₂O₂ or mCPBAMild, room temperatureSulfoxide (-S(O)Me)Introduces chirality; modulates biological activity .
KMnO₄ or NaIO₄Strongly acidic (H₂SO₄)Sulfone (-SO₂Me)Enhances electrophilicity for nucleophilic substitution reactions .

Decarboxylation and Side-Chain Modifications

The carboxylic acid group participates in decarboxylation and functionalization:

Reaction Type Conditions Products Notes
Thermal Decarboxylation Heating (150–200°C)CO₂ + 3-(methylthio)-1-[(4-acetylamino)phenylsulfonylamino]propaneLoss of CO₂ generates an alkyl chain with retained sulfonamide .
Amide Formation DCC/HOBt coupling with aminesPeptide or amide derivativesEnables conjugation with bioactive molecules for drug design .

Sulfonamide Reactivity

The sulfonamide group serves as a site for electrophilic and nucleophilic interactions:

Reaction Conditions Products Biological Relevance
N-Alkylation Alkyl halides (e.g., CH₃I), baseN-Alkylated sulfonamide derivativesModulates solubility and target binding .
Metal Coordination Transition metal salts (e.g., Cu²⁺)Metal-sulfonamide complexesPotential applications in catalysis or metallodrug development .

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to sulfonamide bond cleavage .

  • pH-Dependent Stability : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

Key Research Gaps

  • Limited experimental data on regioselective reactions at the butanoic acid chain.

  • Mechanistic studies on sulfoxide/sulfone formation kinetics are sparse.

Scientific Research Applications

Structural Characteristics

The compound features a sulfonamide group, an acetylamino moiety, and a methylthio group, contributing to its biological activity. Its unique structure allows for interactions with various biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes. Notably:

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. Studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme overexpressed in certain tumors .
  • Anti-inflammatory Properties : The presence of the acetylamino group suggests potential anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in models of arthritis .

Biochemical Studies

The compound serves as a valuable tool in biochemical assays:

  • Enzyme Inhibition Studies : It can be utilized to explore the inhibition of sulfonamide-sensitive enzymes, providing insights into enzyme kinetics and mechanisms .
  • Drug Development Research : Its unique structure makes it a candidate for further modification and optimization in drug discovery processes aimed at developing novel therapeutics for inflammatory diseases and cancer.

Pharmacological Research

Research has highlighted the pharmacokinetic properties of related compounds:

  • Bioavailability Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of similar sulfonamide compounds provide a framework for understanding how modifications to this compound may enhance its pharmacological properties .
  • Toxicology Assessments : Evaluating the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest low toxicity levels compared to other sulfonamide derivatives .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, concluding that modifications similar to those seen in this compound led to significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation .

Case Study 2: Anti-inflammatory Activity

In another investigation reported in Pharmacology Research & Perspectives, researchers evaluated the anti-inflammatory effects of sulfonamide compounds on animal models of arthritis. The study found that compounds with similar functional groups exhibited reduced swelling and pain, supporting their potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes. The methylthio group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its sulfonamide linkage and methylthio side chain. Below is a comparative analysis with related compounds:

Compound Name Key Substituents Molecular Formula Key Data (Analytical/Spectroscopic) Source
2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid 4-(Acetylamino)phenylsulfonyl, methylthio C13H17N3O5S2 Not explicitly provided in evidence; inferred from analogs (e.g., IR: ~1680 cm⁻¹ for CONH ) Synthesized
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (15) 3-Chloro-4-methoxyphenylsulfonyl C15H16ClN3O4S Mp: 227°C; IR: 1680 cm⁻¹ (CONH), 1144 cm⁻¹ (SO2NH)
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid 4-Methoxyphenylsulfonyl, isobutyl side chain C13H18NO5S Synonyms: N-[(4-methoxyphenyl)sulfonyl]leucine; Mol. formula confirmed
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid Bromophenyl, thienylmethylamino, ketone C15H14BrNO3S Mol. mass: 368.25 g/mol; CAS: 1031281-07-8
2-Amino-4-(methylthio)butanoic acid (Methionine) Methylthio, amino (natural amino acid) C5H11NO2S Essential amino acid; IR: characteristic NH2 and COOH peaks

Key Differences and Implications

  • Bioactivity : Compound 15 () shows antitubercular activity, likely due to the electron-withdrawing chloro and methoxy groups enhancing sulfonamide reactivity. The target compound’s methylthio group may modulate lipophilicity, affecting membrane permeability .
  • Metabolic Stability: Metabolomics data () show that 2-(acetylamino)-4-(methylthio)butanoic acid has significantly higher peak intensities (e.g., 25,125,647.15 in one cohort) compared to simpler analogs like 2-Aminooctanedioic acid, suggesting greater metabolic abundance or stability .

Spectroscopic and Analytical Trends

  • IR Spectroscopy : Sulfonamide-containing compounds (e.g., 15 ) exhibit strong SO2NH stretches near 1144 cm⁻¹ and CONH peaks at ~1680 cm⁻¹, consistent with the target compound’s expected profile .
  • 13C-NMR : Analogous compounds (e.g., 17 in ) show carbonyl carbons at δ ~169 ppm, aligning with the acetamide group in the target compound .

Biological Activity

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid, often referred to as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a complex structure that includes an acetylamino group, a sulfonyl moiety, and a methylthio group, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure is pivotal in determining the compound's interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, including proteases and metabolic enzymes, which play critical roles in cellular signaling and metabolism .
  • Modulation of Cell Signaling Pathways : It affects pathways related to apoptosis and cell proliferation, particularly through interactions with the Bcl-2 family proteins and caspases, which are essential for programmed cell death .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
Antimicrobial Activity Effective against various bacterial strains and viruses, including HIV and HCV.
Anticancer Potential Induces apoptosis in cancer cell lines such as HeLa and MCF-7 through intrinsic pathways .
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines like IL-6 and TNF-alpha .
Metabolic Regulation Enhances glucose uptake in insulin-resistant models, indicating potential for diabetes treatment .

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that the compound significantly reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicate a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Research : A study highlighted its effectiveness in reducing inflammation markers in RAW264.7 macrophages, suggesting its utility in managing chronic inflammatory conditions .
  • Metabolic Studies : Research on insulin sensitivity showed that this compound improved glucose uptake in diabetic models, showcasing its dual role as an anti-diabetic agent and an anticancer drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound’s sulfonamide and thioether groups suggest a multi-step synthesis. A plausible route involves:

  • Step 1 : Sulfonation of 4-acetamidobenzene to introduce the sulfonyl group using chlorosulfonic acid .
  • Step 2 : Nucleophilic substitution with a protected 4-(methylthio)butanoic acid derivative.
  • Step 3 : Deprotection and purification via column chromatography.
  • Optimization : Monitor reaction progress using TLC/HPLC, and adjust stoichiometry of sulfonating agents to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Techniques :

  • NMR (¹H/¹³C): Confirm sulfonamide connectivity and methylthio group integration .
  • HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
  • FT-IR : Validate sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500 cm⁻¹) functional groups .
    • Reference Standards : Use commercially available sulfonamide derivatives (e.g., 4-benzenesulfonyl analogs) for spectral comparison .

Q. How can researchers evaluate the compound’s preliminary biological activity in vitro?

  • Assay Design :

  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC assay) with ampicillin as a positive control .
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include solvent-only and structurally related analogs to distinguish specific activity from background effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across different experimental models?

  • Approach :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Cell Line Authentication : Confirm genetic stability of cell models via STR profiling to avoid cross-contamination artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • SAR Framework :

  • Variations : Synthesize analogs with modified sulfonamide substituents (e.g., halogenation) or alkyl chain length in the butanoic acid moiety .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., carbonic anhydrase) .
  • Data Integration : Cross-reference activity data with physicochemical properties (logP, polar surface area) to identify bioavailability trends .

Q. What experimental designs are suitable for studying the compound’s metabolic stability and toxicity?

  • Design :

  • Hepatocyte Incubations : Use primary human hepatocytes to assess Phase I/II metabolism (CYP450 inhibition/induction) .
  • In Vivo Toxicity : Conduct OECD 423 acute toxicity studies in rodents with histopathological analysis of liver/kidney tissues .
  • Bioanalytical Methods : Quantify parent compound and metabolites in plasma via UPLC-QTOF-MS .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis of the acetyl amino group .
  • Data Reproducibility : Implement randomized block designs for biological assays to minimize batch effects .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid

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